REACTION_CXSMILES
|
B.[CH:2](=[C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][C:5]1=O)[CH3:3].CO.Cl>C1COCC1>[CH2:2]([CH:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH2:5]1)[CH3:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C(C)=C1C(NC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 3 h
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated down
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1CNC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |